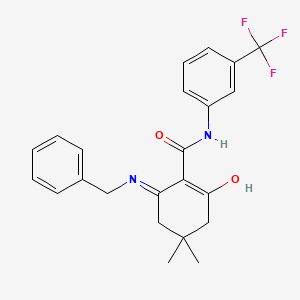
(4,4-dimethyl-2-oxo-6-(benzylamino)cyclohex-1-enyl)-N-(3-(trifluoromethyl)phenyl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4,4-dimethyl-2-oxo-6-(benzylamino)cyclohex-1-enyl)-N-(3-(trifluoromethyl)phenyl)formamide is a useful research compound. Its molecular formula is C23H23F3N2O2 and its molecular weight is 416.444. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (4,4-dimethyl-2-oxo-6-(benzylamino)cyclohex-1-enyl)-N-(3-(trifluoromethyl)phenyl)formamide is a complex organic molecule with potential biological activity. Its molecular structure includes a cyclohexene framework, a benzylamino group, and a trifluoromethyl-substituted phenyl moiety. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C23H23F3N2O2
- Molecular Weight : 416.44 g/mol
- CAS Number : 7496352
The presence of the trifluoromethyl group is significant as it enhances the lipophilicity and metabolic stability of the compound, potentially improving its interaction with biological targets .
Research indicates that compounds featuring trifluoromethyl groups often exhibit enhanced biological activities due to their ability to form strong hydrogen and halogen bonds with target proteins. This interaction increases the binding affinity and selectivity towards various biological targets, including enzymes involved in metabolic pathways .
Pharmacological Properties
-
Enzyme Inhibition :
- The compound has been evaluated for its inhibitory effects on several enzymes, including cholinesterases (AChE and BChE), β-secretase, cyclooxygenase-2 (COX-2), and lipoxygenases (LOX-5 and LOX-15). These enzymes are critical in neurodegenerative diseases and inflammatory processes.
- Preliminary studies suggest moderate inhibition of COX-2 and LOX enzymes, indicating potential anti-inflammatory properties .
- Antioxidant Activity :
- Cytotoxicity :
Study 1: Enzyme Inhibition Profile
A study conducted on derivatives similar to the target compound revealed that the introduction of electron-withdrawing groups like trifluoromethyl significantly enhanced enzyme inhibition. For instance, compounds with similar scaffolds showed IC50 values ranging from 5.4 μM to 24.3 μM against AChE and BChE .
| Compound | AChE IC50 (μM) | BChE IC50 (μM) |
|---|---|---|
| 3b | 10.4 | 7.7 |
| 3e | 5.4 | 9.9 |
| 3c | 18.1 | 15.6 |
Study 2: Cytotoxicity against Cancer Cells
In a cytotoxicity assay against MCF-7 cells, the compound exhibited significant cell death at concentrations above 20 μM, indicating its potential as an anticancer agent. Further studies are needed to elucidate the precise mechanisms involved in its cytotoxic effects .
Properties
IUPAC Name |
6-benzylimino-2-hydroxy-4,4-dimethyl-N-[3-(trifluoromethyl)phenyl]cyclohexene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23F3N2O2/c1-22(2)12-18(27-14-15-7-4-3-5-8-15)20(19(29)13-22)21(30)28-17-10-6-9-16(11-17)23(24,25)26/h3-11,29H,12-14H2,1-2H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKQCWWMALSXAFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=NCC2=CC=CC=C2)C1)C(=O)NC3=CC=CC(=C3)C(F)(F)F)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














